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molecular formula C10H5N3S B8583268 propanedinitrile, 2(3H)-benzothiazolylidene-

propanedinitrile, 2(3H)-benzothiazolylidene-

Cat. No. B8583268
M. Wt: 199.23 g/mol
InChI Key: VUNPYDYMOWBARG-UHFFFAOYSA-N
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Patent
US08129396B2

Procedure details

To a stirred solution of 2-chlorobenzothiazole (1.0 mL, 8.1 mmol) and malononitrile (534 mg; 8.1 mmol) in acetonitrile (4 mL) was added sodium ethoxide (3.0 mL of 21 wt % solution in ethanol, 8.0 mmol). The mixture was stirred at room temperature for 4 d, then acidified with 2M hydrochloric acid. The solid was collected by filtration, washed with acetonitrile, and dried under vacuum to give 2-(benzothiazol-2(3H)-ylidene)malononitrile (770 mg) as a white solid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
534 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[C:11](#[N:15])[CH2:12][C:13]#[N:14].[O-]CC.[Na+].Cl>C(#N)C>[S:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[NH:6][C:2]1=[C:12]([C:11]#[N:15])[C:13]#[N:14] |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC=C2
Name
Quantity
534 mg
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
3 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
S1C(NC2=C1C=CC=C2)=C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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